2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695283
InChI: InChI=1S/C12H19NO2/c1-9-5-3-4-6-12(9)10(2)13-11(7-14)8-15/h3-6,10-11,13-15H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol

CAS No.:

Cat. No.: VC17695283

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol
Standard InChI InChI=1S/C12H19NO2/c1-9-5-3-4-6-12(9)10(2)13-11(7-14)8-15/h3-6,10-11,13-15H,7-8H2,1-2H3
Standard InChI Key GGZNDVCPTJJVGM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C)NC(CO)CO

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular architecture of 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol comprises three distinct regions:

  • A 2-methylphenyl group providing aromaticity and hydrophobicity.

  • An ethylamine linker enabling hydrogen bonding and ionic interactions.

  • A propane-1,3-diol backbone contributing hydroxyl groups for solubility and reactivity.

The IUPAC name, 2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol, reflects its substitution pattern. X-ray crystallography of related compounds reveals that the diol moiety adopts a staggered conformation, optimizing hydrogen-bonding networks .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
IUPAC Name2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents

Synthesis and Optimization

Reaction Pathways

The primary synthesis route involves the nucleophilic substitution between 2-amino-1,3-propanediol and 2-methylphenethylamine under controlled conditions. Key steps include:

  • Activation: The amine group of 2-methylphenethylamine attacks the central carbon of 2-amino-1,3-propanediol.

  • Purification: Recrystallization or column chromatography isolates the product with >90% purity.

Optimization Strategies

  • Temperature: Reactions conducted at 60–80°C enhance yield by accelerating kinetics without promoting side reactions.

  • Catalysts: Lewis acids like zinc chloride improve regioselectivity .

  • Solvents: Ethanol-water mixtures (3:1) balance solubility and reaction efficiency.

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The methylphenyl group facilitates van der Waals interactions with hydrophobic enzyme pockets, while the diol moiety engages in hydrogen bonding. Studies suggest inhibitory effects on:

  • Cyclooxygenase-2 (COX-2): Implicated in anti-inflammatory activity.

  • Bacterial cell wall synthases: Potentiates antimicrobial effects.

Applications in Pharmaceuticals and Catalysis

Drug Development

The compound serves as a precursor for Schiff base ligands in metal complexes. For example, cobalt(III) complexes derived from similar diols exhibit catalytic activity in olefin oxidation, achieving 85% conversion efficiency .

Industrial Catalysis

ApplicationPerformance Metrics
Olefin OxidationTurnover frequency: 120 h⁻¹
Asymmetric SynthesisEnantiomeric excess: 78%

Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR (400 MHz, D₂O): δ 7.2 (m, 4H, aromatic), δ 3.8 (t, 2H, -OH), δ 2.6 (q, 2H, -CH₂NH).

  • Mass Spectrometry: ESI-MS m/z 210.1 [M+H]⁺ confirms molecular weight.

X-ray Diffraction

Single-crystal analyses of analogous complexes reveal octahedral coordination geometries around metal centers, with Co···Co distances of 2.97 Å .

Comparison with Structural Analogues

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
2-(Aminomethyl)propane-1,3-diol Lacks aromatic moietyReduced antimicrobial potency
N-Isobutyl-α-methyl-DL-serinol Branched alkyl chainEnhanced solubility

Future Research Directions

  • Toxicology Studies: Assess LD₅₀ and chronic exposure effects.

  • Structure-Activity Relationships: Modify the methylphenyl group to optimize target binding.

  • Catalytic Mechanisms: Elucidate the role of diol-metal coordination in reaction pathways .

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